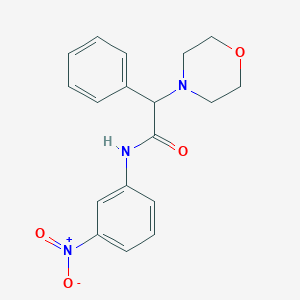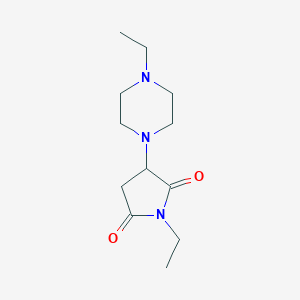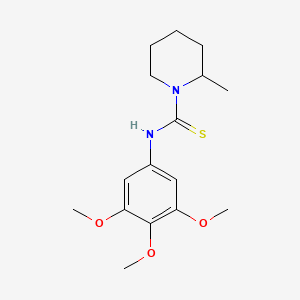
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide
描述
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, commonly known as MNA, is a chemical compound that has gained significant attention in the field of scientific research. MNA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression.
作用机制
2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide is an enzyme that catalyzes the transfer of myristic acid to the N-terminal glycine of many proteins. This modification is essential for the proper functioning of many cellular processes, including signal transduction, protein trafficking, and gene expression. MNA binds to the active site of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, preventing the transfer of myristic acid to the protein. This inhibition disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
Biochemical and Physiological Effects:
The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to have various biochemical and physiological effects. In cancer cells, MNA inhibits the growth and proliferation of cancer cells by disrupting the proper functioning of many cellular processes. In parasitic infections, MNA inhibits the replication of parasites by disrupting the proper functioning of many cellular processes. In viral infections, MNA inhibits the replication of viruses by disrupting the proper functioning of many cellular processes.
实验室实验的优点和局限性
MNA has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide, which allows for the study of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on cellular processes. One limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for the study of MNA. One direction is the development of MNA derivatives with improved potency and selectivity for 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide. Another direction is the investigation of the effects of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide inhibition on other cellular processes, such as autophagy and apoptosis. Additionally, the potential therapeutic applications of MNA in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, MNA is a potent inhibitor of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide with potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA disrupts the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses. Further research on MNA and its derivatives could lead to the development of new therapeutic strategies for these diseases.
科学研究应用
MNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and viral infections. The inhibition of 2-(4-morpholinyl)-N-(3-nitrophenyl)-2-phenylacetamide by MNA has been shown to disrupt the proper functioning of many cellular processes, leading to the inhibition of cancer cell growth and the replication of parasites and viruses.
属性
IUPAC Name |
2-morpholin-4-yl-N-(3-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(19-15-7-4-8-16(13-15)21(23)24)17(14-5-2-1-3-6-14)20-9-11-25-12-10-20/h1-8,13,17H,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHICEXSMVDLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4393797.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)



![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)
![N-(3,5-difluorophenyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B4393831.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)

![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)